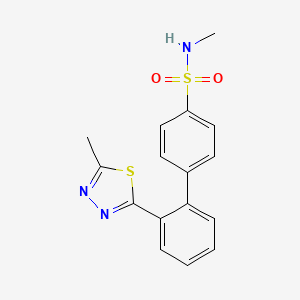

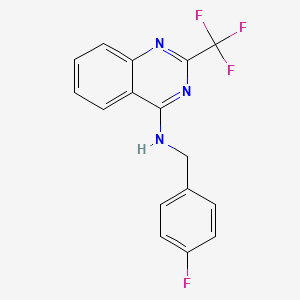

![molecular formula C25H33N3O B5579020 9-[(5-乙基吡啶-2-基)甲基]-2-(2-苯乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5579020.png)

9-[(5-乙基吡啶-2-基)甲基]-2-(2-苯乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, including the compound , involves complex chemical reactions that can include intramolecular spirocyclization of substituted pyridines. This process typically entails the in situ activation of the pyridine ring followed by the addition of nucleophiles in the presence of catalysts like Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Additionally, practical and divergent synthesis methods have been developed to introduce a variety of substituents at key positions on the 3,9-diazaspiro[5.5]undecane framework, often using Michael addition reactions (Yang et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by the presence of a diazaspiro[5.5]undecane core, which may exhibit significant biological activity due to its structural complexity. The presence of specific substituents can influence the overall shape, electronic distribution, and potential interaction sites for biological targets. Techniques such as NMR and X-ray crystallography are often employed to elucidate these structural details, revealing insights into the conformational preferences and potential reactive sites of the molecule (Islam et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones can vary significantly depending on the nature and position of the substituents. These compounds can undergo a range of reactions, including further functionalization, ring expansion, and interactions with biological molecules. The synthesis routes often explore the effects of different substituents on the compound's reactivity and potential biological activity (Clark et al., 1983).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential application in medicinal chemistry. The incorporation of specific substituents can modulate these properties to enhance the compound's bioavailability and stability under physiological conditions. Studies often include solvatochromic analyses to understand the solvent effects on the compound's photophysical behavior, providing insights into its environmental stability and potential for formulation (Aggarwal & Khurana, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are influenced by the molecular structure and the presence of specific functional groups. For instance, the antihypertensive activity of certain derivatives has been attributed to their ability to block peripheral alpha 1-adrenoceptors, demonstrating the importance of chemical structure in determining biological activity (Clark et al., 1983).

科学研究应用

高效合成和结构见解

对含氮螺杂环化合物的合成研究,包括二氮杂螺[5.5]十一烷,重点介绍了高效、无催化剂的合成方法。这些化合物通过双迈克尔加成反应合成,表明了一种合成相关化合物(如本文所述化合物)的潜在方法。通过 X 射线进行的结构分析证实了其独特的空间排列,这对于它们的生物活性和与其他分子的相互作用至关重要 (Aggarwal, Vij, & Khurana, 2014)。

降压应用

一些二氮杂螺[5.5]十一烷-3-酮表现出显着的降压作用。Clark 等人 (1983) 的研究制备了 9-取代衍生物进行筛选,确定了对大鼠高血压具有有效活性的化合物。这强调了相关化合物在心血管健康中的潜在治疗应用 (Clark et al., 1983)。

先进的合成技术

通过分子内螺环化构建二氮杂螺[5.5]十一烷衍生物的努力展示了此类化合物的先进合成技术。Parameswarappa 和 Pigge (2011) 探索了使用氯甲酸乙酯对吡啶环进行原位活化,为合成复杂分子(可能包括目标化合物)提供了一条途径 (Parameswarappa & Pigge, 2011)。

光物理研究和溶剂变色分析

对二氮杂螺化合物的な光物理性质和溶剂变色的研究提供了在各种条件下其化学行为的见解。这些研究对于了解此类化合物的环境相互作用和稳定性至关重要,可以扩展到特定的化学物质 (Aggarwal & Khurana, 2015)。

治疗趋化因子介导疾病的潜力

对 CCR8 拮抗剂的研究,包括 3-芳基-9-苯氧基苯基-3,9-二氮杂螺[5.5]十一烷衍生物,证明了二氮杂螺化合物在治疗由趋化因子信号传导介导的疾病(如呼吸道疾病)中的潜力。这表明此类结构在治疗开发中的更广泛适用性 (Norman, 2007)。

属性

IUPAC Name |

9-[(5-ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O/c1-2-21-8-9-23(26-18-21)19-27-16-13-25(14-17-27)12-10-24(29)28(20-25)15-11-22-6-4-3-5-7-22/h3-9,18H,2,10-17,19-20H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXCEWVZOKJFBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CN2CCC3(CCC(=O)N(C3)CCC4=CC=CC=C4)CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-[(5-Ethylpyridin-2-yl)methyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)

![N'-[(5-nitro-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5578974.png)

![3-isobutyl-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5578980.png)

![N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578992.png)

![3-(1H-tetrazol-5-ylmethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5578993.png)

![2-methyl-4-(3-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}phenyl)-2-butanol](/img/structure/B5578996.png)

![N~3~-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-N~1~,N~3~-dimethyl-beta-alaninamide](/img/structure/B5579015.png)